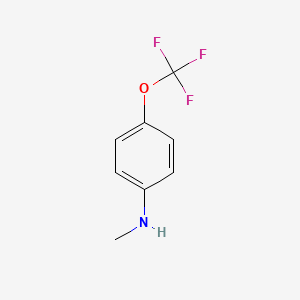

n-Methyl-4-(trifluoromethoxy)aniline

説明

Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Science

Fluorinated aniline derivatives are a class of compounds that have become increasingly important in chemical science, primarily due to the profound effects that fluorine substitution can have on the physicochemical properties of organic molecules. The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. biesterfeld.no

The trifluoromethoxy group is often considered a "super-methoxy" group, as it is more lipophilic and metabolically stable than a simple methoxy (B1213986) group. Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring, which can be advantageous in the design of new materials and pharmaceuticals. nbinno.com Consequently, fluorinated anilines are widely used as intermediates in the synthesis of a variety of products, including agrochemicals, dyes, and polymers. nbinno.comchemimpex.com In drug discovery, the introduction of a trifluoromethoxy group can lead to enhanced efficacy and a more favorable pharmacokinetic profile. chemicalbook.com

Historical Context of N-Methyl-4-(trifluoromethoxy)aniline Research

While the broader field of fluorinated organic compounds has been a subject of intense research since the mid-20th century, specific details on the initial synthesis and study of this compound are not extensively documented in readily available historical literature. However, its development can be seen as a logical progression from the study of its parent compound, 4-(trifluoromethoxy)aniline (B150132). The insecticidal properties of related fluorinated compounds were being explored, with products like Indoxacarb (B177179) being developed by companies such as DuPont, highlighting the agricultural importance of this class of molecules. guidechem.com The N-methylation of anilines is a common synthetic transformation used to modify the properties of the parent amine, suggesting that the synthesis of this compound was likely pursued to explore the impact of this modification on its chemical reactivity and potential applications. One notable application has been its use as a negative control in biochemical studies, such as in the investigation of Bcr-Abl kinase inhibitors, where the N-methyl group was introduced to probe the importance of the aniline N-H bond for biological activity. chemicalbook.com

Scope and Objectives of the Research Outline

The objective of this article is to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its academic and research aspects. The scope is strictly limited to its synthesis, chemical properties, and applications as a research tool and building block in organic synthesis. This article will present detailed, scientifically accurate information, including data tables to summarize key findings. Information regarding dosage, administration, and safety profiles is explicitly excluded.

Structure

3D Structure

特性

IUPAC Name |

N-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCWCLGIPNIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353230 | |

| Record name | n-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41419-59-4 | |

| Record name | n-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41419-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methyl 4 Trifluoromethoxy Aniline and Its Derivatives

Direct N-Methylation Strategies

Direct N-methylation focuses on the selective addition of a methyl group to the nitrogen atom of 4-(trifluoromethoxy)aniline (B150132) or related aniline (B41778) derivatives.

The use of methanol (B129727) as a C1 source for N-methylation is an atom-economical and environmentally conscious approach, with water as the primary byproduct. researchgate.net Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for reusability. lookchem.com Various metal-based catalysts have been developed for the selective mono-N-methylation of anilines.

Supported nickel nanoparticle catalysts (Ni/ZnAlOₓ) have demonstrated effectiveness in this transformation. rsc.org For instance, the N-methylation of aniline using a Ni/ZnAlOₓ-600 catalyst in methanol under a nitrogen atmosphere has been reported to yield N-methylaniline with high selectivity. rsc.orgresearchgate.net The reaction typically proceeds at elevated temperatures (160–180 °C) and pressures. rsc.orgrsc.org

Similarly, carbon-supported platinum nanoparticles (Pt/C) have been employed as a versatile heterogeneous catalytic system for the N-monomethylation of aromatic amines with methanol under basic conditions and a nitrogen atmosphere. lookchem.com The reaction is believed to proceed via a borrowing hydrogen methodology. lookchem.com

Table 1: Performance of Heterogeneous Catalysts in N-Methylation of Aniline with Methanol This table presents data for the N-methylation of aniline as a representative substrate for this class of reactions.

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to N-methylaniline (%) |

|---|---|---|---|---|---|

| Ni/ZnAlOₓ-600 | 160 | 1 (N₂) | 16 | >99 | 95.2 |

Data compiled from multiple sources describing the N-methylation of aniline. lookchem.comrsc.orgresearchgate.net

Beyond methanol with heterogeneous catalysts, other reagents and systems have been developed for N-methylation.

Homogeneous Catalysis: Transition metal complexes, particularly those involving ruthenium and iridium, have been widely used as homogeneous catalysts. researchgate.netnih.gov Ruthenium complexes, for example, have shown excellent catalytic performance in the N-methylation of various anilines using methanol, often under weakly basic conditions (e.g., Cs₂CO₃). nih.gov These reactions can accommodate a wide range of functional groups on the aniline ring, including both electron-donating and electron-withdrawing substituents, providing high yields of the corresponding N-methylated products. nih.gov Similarly, iridium(I) complexes have been evaluated as effective catalysts for this transformation. acs.org

Formic Acid: Formic acid has emerged as a viable alternative C1 source for the reductive N-methylation of amines. rhhz.net This method can be catalyzed by simple inorganic bases like K₂HPO₄, operating under transition-metal-free and air-tolerant conditions. Polymethylhydrosiloxane (PMHS) is often used as a cheap and stable reductant in this system. rhhz.net

Formimidate Intermediates: A facile, two-step protocol for mono-N-methylation involves the formation of formimidate intermediates. lookchem.com Primary anilines are first reacted with triethyl orthoformate in the presence of an acid catalyst to form an ethyl N-arylformimidate. This intermediate is then reduced to yield the desired mono-N-methylated aniline. This method offers high selectivity, avoiding the common issue of N,N-dialkylation. lookchem.com

Trifluoromethoxylation Strategies

Trifluoromethoxylation strategies focus on introducing the -OCF₃ group onto an aniline scaffold. The methods outlined below are particularly relevant for the synthesis of derivatives, specifically those involving ortho-trifluoromethoxylation.

A notable strategy for synthesizing ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: an initial O-trifluoromethylation followed by a thermally induced intramolecular rearrangement. nih.govnih.gov This protocol is operationally simple and provides access to a wide range of synthetically useful building blocks. nih.govdntb.gov.ua

The first step in this sequence employs 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, commonly known as Togni Reagent II, which is a stable and effective electrophilic trifluoromethylating agent. nih.govenamine.net The reaction involves treating an N-aryl-N-hydroxyacetamide derivative with Togni Reagent II. nih.gov This process is typically conducted in the presence of a catalytic amount of a base, such as cesium carbonate (Cs₂CO₃), under mild conditions (e.g., room temperature in chloroform). nih.govnih.gov This radical-mediated O-trifluoromethylation yields an N-aryl-N-(trifluoromethoxy)amine intermediate. nih.govnih.gov For example, treating methyl 4-(N-hydroxyacetamido)benzoate with Togni Reagent II affords methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in high yield. nih.govnih.gov

The N-aryl-N-(trifluoromethoxy)amine intermediate synthesized in the previous step undergoes a rearrangement when heated. semanticscholar.org This thermally induced migration of the OCF₃ group affords the final ortho-trifluoromethoxylated aniline derivative. nih.govnih.gov The reaction is typically carried out in a solvent like nitromethane (B149229) at elevated temperatures (e.g., 80-140 °C). nih.govsemanticscholar.org Mechanistic studies suggest the reaction proceeds through a heterolytic cleavage of the N–O bond to form a tight ion pair, followed by the attack of the trifluoromethoxide at the ortho-position of the resulting nitrenium ion and subsequent tautomerization. nih.govnih.gov This migration shows excellent ortho-selectivity. semanticscholar.org

Table 2: Two-Step Ortho-Trifluoromethoxylation of a Model Substrate Substrate: Methyl 4-(N-hydroxyacetamido)benzoate

| Step | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1. O-Trifluoromethylation | Togni Reagent II, Cs₂CO₃ (cat.), Chloroform, RT | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95 |

Data sourced from a detailed protocol for this specific transformation. nih.govnih.gov

Trifluoromethyl Ether Formation via Halogenation/Fluorination Sequences

A common strategy for the introduction of the trifluoromethoxy group onto an aromatic ring involves a two-step halogenation/fluorination sequence. This process typically begins with the chlorination of a corresponding methoxyarene to form a trichloromethyl ether intermediate. Subsequent fluorination of this intermediate, often using reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), yields the desired trifluoromethyl ether. prepchem.com While this method is effective, it often requires harsh reaction conditions.

Preparation from Phenols via Carbonyl Fluoride/Sulfur Tetrafluoride Method

An alternative approach to trifluoromethyl ethers starts from phenols. In this method, the phenol (B47542) is first treated with carbonyl fluoride (COF₂) to form a fluoroformate intermediate. This intermediate is then reacted with sulfur tetrafluoride (SF₄) to produce the aryl trifluoromethyl ether. This method provides a direct route from readily available phenols to the desired trifluoromethoxy-substituted compounds.

Synthesis of Derivatives via Functional Group Transformations

The amino group of N-Methyl-4-(trifluoromethoxy)aniline serves as a versatile handle for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

Coupling Reactions with Acyl Chlorides to Form Amides

This compound can readily undergo coupling reactions with acyl chlorides to form the corresponding amides. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of the aniline onto the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion and form the stable amide bond. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. acs.orgnih.gov

| Amine Reactant | Acyl Chloride Reactant | Base | Solvent | Product | Yield (%) |

| This compound | Benzoyl chloride | Pyridine | Dichloromethane | N-Benzoyl-N-methyl-4-(trifluoromethoxy)aniline | High |

| This compound | Acetyl chloride | Triethylamine | Tetrahydrofuran | N-Acetyl-N-methyl-4-(trifluoromethoxy)aniline | High |

Grignard Reactions to Form Trialkylmethyl Derivatives

The reaction of trifluoromethyl-substituted anilines with Grignard reagents can lead to the formation of trialkylmethyl derivatives. While specific studies on this compound are limited, research on 4-(trifluoromethyl)aniline (B29031) demonstrates that treatment with primary Grignard reagents results in the formation of 4-(trialkylmethyl)anilines in moderate to good yields.

The mechanism for the reaction of Grignard reagents with trifluoromethyl-substituted arenes is proposed to involve a series of fluoride elimination and Grignard addition steps. The process is initiated by the nucleophilic attack of the Grignard reagent, which leads to the elimination of a fluoride ion. This generates a non-aromatic intermediate to which another molecule of the Grignard reagent adds. This sequence of elimination and addition is repeated until all three fluorine atoms are replaced by the alkyl groups from the Grignard reagent. In superacidic media, the protolytic defluorination of trifluoromethyl-substituted arenes has been observed, proceeding through the formation of benzylic cations. nih.gov

| Trifluoromethyl-substituted Aniline | Grignard Reagent | Product | Yield (%) |

| 4-(Trifluoromethyl)aniline | Ethylmagnesium bromide | 4-(Triethylmethyl)aniline | 50-75 |

| 4-(Trifluoromethyl)aniline | n-Propylmagnesium bromide | 4-(Tri-n-propylmethyl)aniline | 50-75 |

Condensation Reactions for Schiff Base Formation

This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. nih.gov The formation of Schiff bases is a reversible reaction and is often driven to completion by the removal of water.

| Aniline Derivative | Aldehyde/Ketone | Catalyst | Solvent | Product (Schiff Base) |

| This compound | Benzaldehyde | Acetic acid (cat.) | Ethanol | N-Benzylidene-N-methyl-4-(trifluoromethoxy)aniline |

| This compound | 4-Methoxybenzaldehyde | - | Methanol | N-(4-Methoxybenzylidene)-N-methyl-4-(trifluoromethoxy)aniline |

Nucleophilic Aromatic Substitution Reactions

The formation of the 4-(trifluoromethoxy)aniline core can be achieved through nucleophilic aromatic substitution (SNAr). This class of reaction is effective for introducing an amine group onto an aromatic ring, particularly when the ring is rendered electron-deficient.

One documented method involves the direct amination of trifluoromethoxybenzene. guidechem.com In this process, trifluoromethoxybenzene is treated with sodium amide (NaNH₂) in anhydrous dimethyl sulfoxide (B87167) (DMSO). guidechem.com The reaction is conducted under an inert argon atmosphere with vigorous stirring. Initially, sodium ferrate and sodium bromide are added as an auxiliary reaction mixture, and the solution is heated. guidechem.com Following this, sodium amide is introduced, and the temperature and pressure are increased to complete the reaction. guidechem.com This approach, a variation of the Chichibabin reaction, results in the direct substitution of a hydride ion on the aromatic ring by the amino group from sodium amide, yielding 4-(trifluoromethoxy)aniline with high purity and a molar yield reported to be as high as 98.2%. guidechem.com

While direct nucleophilic aromatic substitution on an activated aryl halide (e.g., 4-chloro- or 4-fluoro-trifluoromethoxybenzene) with methylamine (B109427) could theoretically produce this compound directly, the more common industrial routes often involve the synthesis of 4-(trifluoromethoxy)aniline first, followed by a separate N-methylation step. Nucleophilic aromatic substitutions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com

Synthesis of N-Chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate (B1207046)

A critical derivative of the parent aniline is N-Chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate. This compound serves as a key intermediate in the synthesis of the oxadiazine insecticide, indoxacarb (B177179). chemicalbook.com Its synthesis is a multi-step process that begins with 4-(trifluoromethoxy)aniline.

Step 1: Formation of Methyl [4-(trifluoromethoxy)phenyl]carbamate

The initial step is the acylation of 4-(trifluoromethoxy)aniline. The aniline is reacted with methyl chloroformate in the presence of a base to yield methyl [4-(trifluoromethoxy)phenyl]carbamate. google.com Various organic bases can be used as acid scavengers in this reaction, and the choice of base can influence the reaction's efficiency and environmental impact. google.com

Step 2: Chloroformylation

The carbamate intermediate is then converted to the final N-chloroformyl derivative. In this step, the carbamate is reacted with a chloroformylating agent. While hazardous reagents like phosgene (B1210022) have been used historically, safer alternatives such as diphosgene or triphosgene (B27547) are now commonly employed. chemicalbook.com The reaction typically involves treating the methyl [4-(trifluoromethoxy)phenyl]carbamate with sodium hydride to form the corresponding sodium salt, which then reacts with triphosgene. This method has been reported to produce the desired N-Chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate in a high yield of over 90%. chemicalbook.com

Improved synthetic routes aim to reduce risks and costs by, for example, reacting the carbamate with sodium methoxide (B1231860) and then with a toluene (B28343) solution of solid phosgene, which simplifies the operation and reduces salt-containing wastewater. chemicalbook.com

Derivatization for Pharmaceutical and Agrochemical Applications

The trifluoromethoxy aniline scaffold is a valuable building block for creating complex molecules with specific biological activities, finding significant use in both the pharmaceutical and agrochemical sectors.

Agrochemical Applications

The most prominent agrochemical application of this compound derivatives is in the synthesis of Indoxacarb . As detailed in the previous section, N-Chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate is a crucial precursor for this insecticide. chemicalbook.com Indoxacarb is a broad-spectrum oxadiazine insecticide that functions as a sodium channel blocker and is used to control lepidopteran pests in a variety of crops. chemicalbook.com The final stage of indoxacarb synthesis involves the condensation of the N-chloroformyl intermediate with another key fragment, demonstrating a direct and vital application of the derivatized aniline.

Another important insecticide derived from 4-(trifluoromethoxy)aniline is Metaflumizone . This compound, which belongs to the semicarbazone class of insecticides, also utilizes 4-(trifluoromethoxy)aniline as a key starting material in its synthesis. guidechem.com

Pharmaceutical Applications

In the pharmaceutical field, 4-(trifluoromethoxy)aniline serves as a starting material for the synthesis of Riluzole . google.comwikipedia.org Riluzole is a benzothiazole (B30560) derivative used in the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. wikipedia.org The synthesis of Riluzole involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent. google.comwikipedia.orggoogle.com This reaction can be carried out as a one-pot synthesis where the aniline, thiocyanate, and an oxidant like bromine or potassium persulfate are reacted in acetic acid to form the 2-amino-6-(trifluoromethoxy)benzothiazole core of the Riluzole molecule. chemicalbook.comgoogle.com

Table 1: Agrochemical and Pharmaceutical Derivatives

| Derivative Name | Application Area | Starting Material | Therapeutic/Target Use |

|---|---|---|---|

| Indoxacarb | Agrochemical | N-Chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate | Insecticide (Lepidopteran pests) |

| Metaflumizone | Agrochemical | 4-(trifluoromethoxy)aniline | Insecticide |

| Riluzole | Pharmaceutical | 4-(trifluoromethoxy)aniline | Neuroprotective agent (ALS Treatment) |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(trifluoromethoxy)aniline |

| N-Chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate |

| Trifluoromethoxybenzene |

| Sodium amide |

| Sodium ferrate |

| Sodium bromide |

| Methyl chloroformate |

| Methyl [4-(trifluoromethoxy)phenyl]carbamate |

| Phosgene |

| Diphosgene |

| Triphosgene |

| Sodium hydride |

| Sodium methoxide |

| Indoxacarb |

| Metaflumizone |

| Riluzole |

| Potassium thiocyanate |

| Ammonium thiocyanate |

| Bromine |

Spectroscopic and Structural Characterization Techniques for N Methyl 4 Trifluoromethoxy Aniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of N-Methyl-4-(trifluoromethoxy)aniline provides distinct signals corresponding to each type of proton in the molecule. The spectrum is expected to show signals for the N-methyl protons, the secondary amine proton, and the aromatic protons on the benzene (B151609) ring.

Aromatic Protons: The para-substitution pattern on the benzene ring typically results in a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the amino group (H-2, H-6) are chemically equivalent, as are the protons meta to the amino group (H-3, H-5). These two sets of protons would appear as two distinct doublets, integrating to 2H each.

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom would be observed.

Amine Proton: A broad singlet corresponding to the N-H proton is also expected. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

For comparison, the ¹H NMR spectrum of the parent compound, 4-(trifluoromethoxy)aniline (B150132), lacks the N-methyl signal but shows the characteristic aromatic doublets and the amine protons. chemicalbook.comspectrabase.com The analogue 4-(trifluoromethyl)-N-methylaniline also displays a similar pattern of aromatic and N-methyl signals. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~6.6-6.8 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.0-7.2 | Doublet | 2H |

| N-H | Variable (broad) | Singlet | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, distinct signals are expected for each unique carbon atom.

Aromatic Carbons: Four signals are anticipated for the aromatic carbons due to the molecule's symmetry. Two of these correspond to the protonated carbons (C-2/C-6 and C-3/C-5), and two correspond to the quaternary carbons (C-1, attached to nitrogen, and C-4, attached to the trifluoromethoxy group).

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

N-Methyl Carbon: A single peak corresponding to the N-methyl carbon will be present in the aliphatic region of the spectrum.

Data for the analogue 4-(trifluoromethoxy)aniline shows the characteristic aromatic signals and the quartet for the -OCF₃ carbon, providing a basis for assigning the spectrum of the N-methylated derivative. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (C-N) | ~145-150 |

| C-2 / C-6 | ~112-116 |

| C-3 / C-5 | ~121-123 |

| C-4 (C-O) | ~140-144 |

| N-CH₃ | ~30-35 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak between the doublets of the aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for assigning quaternary carbons. For instance, correlations would be expected from the N-methyl protons to the C-1 aromatic carbon, and from the aromatic protons to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could show a correlation between the N-methyl protons and the ortho-aromatic protons (H-2, H-6), providing further structural confirmation.

Advanced techniques such as HPLC-NMR have been successfully used to identify metabolites of the related compound 4-trifluoromethoxyaniline, demonstrating the power of these methods in analyzing complex mixtures containing such analogues. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₈F₃NO, corresponding to a molecular weight of approximately 191.15 g/mol . guidechem.comscbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191. Fragmentation patterns provide structural information. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃) to give a fragment at m/z 176, or cleavage involving the trifluoromethoxy group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Predicted mass spectrometry data for various adducts of the molecule provides insight into its behavior under different ionization conditions. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.06308 |

| [M+Na]⁺ | 214.04502 |

| [M-H]⁻ | 190.04852 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretch: A moderate absorption band is expected in the range of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group would be found in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: Medium to strong absorptions between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-N Stretch: The stretching vibration for the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-O and C-F Stretches: The trifluoromethoxy group is a prominent feature. The C-O-C asymmetric stretch and, most notably, the very strong C-F stretching vibrations would dominate the fingerprint region of the spectrum, typically appearing in a broad and intense band between 1100 and 1300 cm⁻¹.

Spectra of analogues such as 4-(trifluoromethoxy)aniline confirm the strong absorptions associated with the C-F and C-O bonds of the trifluoromethoxy group. chemicalbook.com

X-ray Crystallography and Single-Crystal Analysis

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(trifluoromethoxy)aniline |

| 4-(trifluoromethyl)-N-methylaniline |

| 4-(trifluoromethyl)aniline (B29031) |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within aromatic compounds like this compound. The absorption of ultraviolet or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, typically π → π* and n → π* transitions in anilines. The aniline (B41778) chromophore is characterized by a primary absorption band (the B-band) around 230-240 nm and a secondary, less intense band (the E-band) near 280-290 nm.

Substituents on the aromatic ring or the nitrogen atom can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λmax). In this compound, the nitrogen atom is substituted with a methyl group, an electron-donating group that typically induces a bathochromic (red) shift. Conversely, the trifluoromethoxy group at the para-position is strongly electron-withdrawing, which can influence the electronic structure and the energy of the molecular orbitals involved in the transitions.

Table 1: UV-Visible Absorption Maxima for Aniline Analogues

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| Aniline | ~230 | ~285 | Not Specified |

| N-Methylaniline | ~244 | ~294 | Ethanol |

| N,N-Dimethylaniline | 251 | 298 | Cyclohexane |

This table presents typical absorption maxima for key analogues to infer the properties of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of atoms within a molecule. By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is then calculated, which is characteristic of the element and its specific chemical environment. caltech.eduntu.edu.tw Chemical shifts in binding energy provide detailed information about bonding and oxidation states.

For this compound, XPS analysis would provide quantifiable data for carbon, nitrogen, oxygen, and fluorine. The high-resolution spectrum for each element can be deconvoluted to identify different chemical states.

N 1s: The nitrogen in the secondary amine group (-NH(CH₃)) is expected to have a characteristic binding energy. In analogous compounds like fully reduced polyaniline, the amine nitrogen peak appears around 399.3–399.6 eV. xpsfitting.comnus.edu.sg This value serves as a reliable estimate for the nitrogen environment in the target molecule.

C 1s: The carbon spectrum would be complex, with distinct peaks corresponding to carbons in different environments: aromatic C-C and C-H bonds (~284.6-285.0 eV), the methyl C-N bond (~285.7 eV), the aromatic C-N bond, the aromatic C-O bond (~286.7 eV), and the C-F₃ carbon, which would be shifted to a significantly higher binding energy (typically >290 eV) due to the highly electronegative fluorine atoms. osti.gov

O 1s: A single peak corresponding to the C-O-C linkage of the trifluoromethoxy group would be expected.

F 1s: A single, high-intensity peak corresponding to the three equivalent fluorine atoms of the -OCF₃ group would be observed, typically around 688-689 eV.

Table 2: Expected Core-Level Binding Energies (BE) for this compound

| Element | Core Level | Chemical Environment | Expected BE (eV) |

| Nitrogen | N 1s | -N H(CH₃) | ~399.3 - 399.8 |

| Carbon | C 1s | C -C (aromatic), C -H | ~284.6 - 285.0 |

| C -N (methyl & aromatic) | ~285.5 - 286.5 | ||

| C -O (aromatic) | ~286.5 - 287.0 | ||

| -OC F₃ | ~292.0 - 293.0 | ||

| Oxygen | O 1s | C-O -C | ~532.0 - 533.0 |

| Fluorine | F 1s | C-F | ~688.0 - 689.0 |

This table is based on typical binding energy ranges for functional groups found in analogous molecules.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline structure of solid materials. It provides information on the atomic arrangement, lattice parameters, and phase purity of a crystalline sample. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

This compound is a liquid at standard temperature and pressure. Therefore, PXRD analysis would necessitate solidifying the compound at low temperatures (cryo-crystallography). Once solidified into a polycrystalline mass, PXRD could be employed to determine its crystal structure.

While PXRD data for this compound is not available, data from crystalline analogues such as 4-(trifluoromethyl)aniline demonstrates the type of information that can be obtained. nih.gov Analysis of the diffraction pattern would yield the unit cell dimensions (a, b, c), angles (α, β, γ), and the space group, which describes the symmetry of the crystal. For example, crystallographic data for 4-(trifluoromethyl)aniline is available in the Crystallography Open Database. nih.gov This information is fundamental to understanding the packing of molecules in the solid state and the nature of intermolecular interactions.

Table 3: Example Crystallographic Data for an Analogue Compound: 4-(Trifluoromethyl)aniline

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.14 |

| b (Å) | 5.84 |

| c (Å) | 7.37 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 694.4 |

Data obtained from the Crystallography Open Database (COD ID: 4121675) for the structural analogue 4-(Trifluoromethyl)aniline to illustrate the output of a diffraction study. nih.gov

Computational Chemistry and Theoretical Investigations of N Methyl 4 Trifluoromethoxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to examine the electronic structure of molecules. Its widespread use stems from an effective balance between computational efficiency and accuracy. While DFT calculations could offer a deep understanding of n-Methyl-4-(trifluoromethoxy)aniline's properties, no dedicated studies for this specific molecule are available in peer-reviewed literature.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution across a molecule, offering predictions about its reactivity towards electrophilic and nucleophilic agents. These maps display regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). A hypothetical MEP map for this compound would likely show negative potential concentrated around the electronegative oxygen, fluorine, and nitrogen atoms, with positive potential near the hydrogen atoms. However, no specific MEP analysis for this compound has been documented in scientific literature.

Conceptual Density Functional Theory Applications

Conceptual DFT provides a method for quantifying chemical concepts like electronegativity, chemical hardness, and softness, which are collectively known as reactivity descriptors. These descriptors are derived from the molecule's electron density and help in predicting its chemical behavior and reactivity. An application of conceptual DFT to this compound would provide quantitative insights into its electrophilic and nucleophilic tendencies. Such a specific study has not been published.

Frontier Molecular Orbital (FMO) Studies

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A specific FMO analysis for this compound, which would detail its HOMO-LUMO energies and their distribution across the molecule, is not available in the current literature.

Mulliken Charge Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges within a molecule by partitioning the total electron density among its constituent atoms. This analysis provides a picture of the electron distribution and electrostatic nature of the molecule. For this compound, this analysis would quantify the electronic effects of its substituent groups. However, specific data from a Mulliken charge analysis for this compound have not been reported in scientific publications.

Reaction Thermodynamics and Mechanistic Insights

DFT calculations are a powerful tool for investigating the thermodynamics and mechanisms of chemical reactions. By computing the energies of reactants, products, and transition states, researchers can determine key parameters like activation energies and reaction enthalpies, providing a detailed understanding of how a reaction proceeds. Such studies could predict the behavior of this compound in various chemical transformations. To date, no computational research focusing on the reaction thermodynamics or mechanistic pathways involving this specific molecule has been published.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For aniline (B41778) derivatives, QSAR models have been developed to predict their inhibitory effects on various enzymes. nih.gov These computational models help in understanding which structural features of a molecule, such as steric bulk or electronic properties, are crucial for its activity.

In studies of related aniline derivatives as enzyme inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are often employed. These analyses generate a 3D grid around the aligned molecules to calculate steric and electrostatic fields. For a molecule like this compound, the trifluoromethoxy (-OCF₃) group at the para position is a key structural feature. QSAR studies on similar enzyme inhibitors have shown that bulky, electron-withdrawing groups at this position can significantly enhance inhibitory potency. The -OCF₃ group fits this description, providing both steric bulk and a strong electron-withdrawing effect, which are often favorable for binding within the active site of target proteins, such as certain cytochrome P450 enzymes.

The predictive power of such QSAR models allows for the virtual screening and rational design of new, more potent aniline-based inhibitors, guiding synthetic efforts toward compounds with a higher probability of success.

Interactive Data Table: QSAR Descriptors for this compound

| Descriptor | Feature of this compound | Predicted Contribution to Activity |

| Steric Field | Bulky trifluoromethoxy group at the 4-position | Generally favorable for enhancing inhibitory potency by filling specific pockets in an enzyme's active site. |

| Electrostatic Field | Strongly electron-withdrawing trifluoromethoxy group | Often favorable, as it can influence key interactions like hydrogen bonding or coordination with metallic centers in enzymes. |

| Lipophilicity (logP) | Increased by the trifluoromethoxy group | Can improve membrane permeability and access to the target site, though optimal lipophilicity is required. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method provides critical insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound and related aniline-based inhibitors, molecular docking simulations have been used to elucidate their binding modes within the active sites of target enzymes. nih.gov In these simulations, the aniline nitrogen can act as a key interaction point, potentially coordinating with a heme iron atom in enzymes like cytochrome P450s or forming hydrogen bonds with amino acid residues.

The trifluoromethoxy group is predicted to play a crucial role in orienting the molecule within the binding pocket. Its hydrophobic nature often directs it toward nonpolar regions of the active site, forming favorable van der Waals interactions with hydrophobic amino acid residues. The N-methyl group can also contribute to binding affinity through hydrophobic interactions. These detailed atomic-level insights complement QSAR studies by providing a structural rationale for the observed activity relationships. nih.gov

Interactive Data Table: Predicted Ligand-Protein Interactions

| Moiety of this compound | Potential Interacting Protein Component | Type of Interaction |

| Aniline Nitrogen | Heme iron or polar amino acids (e.g., Ser, Thr) | Coordination or Hydrogen Bonding |

| Trifluoromethoxy Group | Hydrophobic amino acids (e.g., Leu, Phe, Val) | Hydrophobic/Van der Waals Interactions |

| Aromatic Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | π-π Stacking |

| N-Methyl Group | Hydrophobic pocket | Hydrophobic/Van der Waals Interactions |

Computational Predictions of Spectroscopic Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. mdpi.com These theoretical calculations can provide vibrational (Infrared and Raman) and electronic (UV-Visible) spectra that closely match experimental results, aiding in structural confirmation and analysis. researchgate.net

For this compound, DFT calculations can be used to optimize its three-dimensional geometry and compute its vibrational frequencies. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H bond, C-F bonds, or vibrations of the aromatic ring. This allows for a precise assignment of the absorption bands observed in experimental IR and Raman spectra.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV-Visible light. The results help in understanding the electronic structure of the molecule and interpreting its experimental UV-Vis spectrum. Such computational studies provide a deeper understanding of the molecule's structural and electronic properties that underpin its chemical behavior. mdpi.com

Interactive Data Table: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Computational Method | Information Predicted |

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Vibrational frequencies and intensities, assignment of functional group vibrations (e.g., N-H stretch, C-F stretches). |

| Raman Spectroscopy | Density Functional Theory (DFT) | Raman active vibrational modes and their corresponding frequencies. |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies, maximum absorption wavelengths (λmax), and oscillator strengths. |

| NMR Spectroscopy | DFT with GIAO method | Chemical shifts (¹H, ¹³C, ¹⁹F) for structural elucidation. |

Reactivity and Reaction Mechanisms of N Methyl 4 Trifluoromethoxy Aniline

Influence of Trifluoromethoxy Group on Reactivity

The trifluoromethoxy (-OCF3) group significantly modulates the reactivity of the aniline (B41778) ring through a combination of strong inductive and weaker resonance effects. The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring toward electrophilic attack by reducing its electron density. ontosight.aimdpi.com This deactivation makes reactions like nitration or halogenation more difficult compared to unsubstituted aniline.

Interactive Data Table: Electronic Properties of Substituents

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| N-Methylamino (-NHCH3) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating |

| Trifluoromethoxy (-OCF3) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Strongly Deactivating |

Nucleophilic Substitution Reactions

While the electron-withdrawing nature of the trifluoromethoxy group deactivates the ring for electrophilic substitution, it conversely activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this to occur, the ring must be substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgresearchgate.net The -OCF3 group, particularly when positioned ortho or para to a potential leaving group, provides this necessary stabilization. pressbooks.pub

Both steric and electronic factors govern the outcome of SNAr reactions. Electronically, the rate of reaction is enhanced by the presence of electron-withdrawing groups that stabilize the anionic Meisenheimer complex formed during the nucleophilic attack. masterorganicchemistry.com

Sterically, the N-methyl group on the aniline nitrogen introduces significant bulk compared to a primary amine (-NH2). This steric hindrance impedes the approach of the nucleophile to the aromatic ring and can dramatically slow down reaction rates. wikipedia.org Research comparing the reactivity of aniline and N-methylaniline in SNAr reactions has shown that N-methylaniline reacts significantly slower. For instance, in reactions with certain phenyl 2,4,6-trinitrophenyl ethers, the rate constant for N-methylaniline was found to be lower by a factor of 10^5 relative to aniline. researchgate.netrsc.org This substantial reduction in reactivity is attributed to increased steric hindrance during both the formation of the intermediate complex and the subsequent rate-limiting proton transfer step. researchgate.netrsc.org

Role as a Synthetic Building Block

The unique combination of functional groups makes N-Methyl-4-(trifluoromethoxy)aniline and its parent compound, 4-(trifluoromethoxy)aniline (B150132), valuable synthetic building blocks in medicinal chemistry, agrochemistry, and materials science. nbinno.comnih.gov Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity, making this moiety a desirable feature in drug design. chemimpex.com

4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of the neuroprotective agent Riluzole and various anticancer agents. chemicalbook.com The N-methylated derivative serves a similar purpose, allowing for the introduction of the N-methyl-4-(trifluoromethoxy)phenyl group into more complex molecular architectures. It is used in the synthesis of diverse chemical structures, including bicyclic heterocycles like quinolines and benzimidazoles, which are relevant for developing active pharmaceutical ingredients (APIs). ossila.com Its role as a precursor highlights its importance in creating novel molecules with tailored pharmacological or material properties. nbinno.com

Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution (SEAr) on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present. libretexts.org In the case of this compound, the N-methylamino and trifluoromethoxy groups exert competing influences.

N-Methylamino (-NHCH3) Group: This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

Trifluoromethoxy (-OCF3) Group: This is a strong deactivating group due to its potent electron-withdrawing inductive effect (-I). Such deactivating groups typically direct incoming electrophiles to the meta position. youtube.com

When these groups are present on the same ring, the regiochemical outcome is determined by the more powerful activating group. ulisboa.pt The N-methylamino group's activating effect is dominant. Since the para position is blocked by the trifluoromethoxy group, electrophilic substitution, such as nitration, is directed exclusively to the positions ortho to the N-methylamino group (i.e., positions 3 and 5). The reaction mechanism involves the formation of a stabilized carbocation intermediate (a Wheland intermediate or σ-complex), and the resonance stabilization provided by the N-methylamino group at the ortho positions leads to a lower energy transition state for substitution at these sites. nih.gov

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reactant | Dominant Directing Group | Predicted Position of Substitution | Example Product (Nitration) |

|---|---|---|---|

| This compound | N-Methylamino (-NHCH3) | Ortho to -NHCH3 (positions 3 and 5) | N-Methyl-3-nitro-4-(trifluoromethoxy)aniline |

Applications of N Methyl 4 Trifluoromethoxy Aniline in Advanced Materials and Specialty Chemicals Research

Incorporation into Polymers and Coatings

The unique properties of fluorinated aniline (B41778) derivatives make them attractive candidates for incorporation into high-performance polymers and coatings. While N-Methyl-4-(trifluoromethoxy)aniline is primarily utilized as a synthetic intermediate, its parent compound, 4-(trifluoromethoxy)aniline (B150132), serves as a precursor in the synthesis of advanced polymers. chemicalbook.com The introduction of the trifluoromethoxy group into a polymer backbone can significantly enhance its material properties.

Chemical Resistance

Coatings and polymers designed for harsh environments must exhibit robust chemical resistance to prevent degradation from solvents, acids, and alkalis. specialchem.comnbchao.com Fluoropolymers are renowned for their exceptional chemical inertness and non-stick properties. specialchem.com The low surface energy and non-polar nature of the trifluoromethoxy group can reduce the permeability of a coating to corrosive agents. specialchem.comnbchao.comtnemec.com By integrating monomers like this compound into polymer structures, it is possible to develop coatings with superior resistance to chemical attack, leading to extended service life and improved protection of the underlying substrate. specialchem.com

Table 1: General Impact of Fluorination on Polymer Properties

| Property | Effect of Incorporating Fluoroalkyl Groups |

| Thermal Stability | Generally increased due to high C-F bond energy. |

| Chemical Resistance | Significantly enhanced resistance to solvents, acids, and bases. |

| Surface Energy | Lowered, leading to hydrophobic and oleophobic properties. |

| Optical Properties | Can improve transparency and lower the refractive index. |

| Solubility | Often modified, potentially increasing solubility in specific organic solvents. mdpi.comresearchgate.net |

Development of Functional Materials

This compound serves as a precursor for functional materials, which are designed to possess specific, controllable properties. A notable example is the use of its parent compound, 4-(trifluoromethoxy)aniline, in the synthesis of side-group liquid-crystalline polymethacrylates. chemicalbook.com These materials combine the properties of polymers with the anisotropic behavior of liquid crystals, making them suitable for applications in optical devices and displays. The synthesis of various ortho-trifluoromethoxylated aniline derivatives is also targeted for the development of novel functional materials. youtube.com The distinct electronic and steric characteristics imparted by the trifluoromethoxy group make these aniline derivatives valuable building blocks for creating molecules with precisely tailored functionalities for advanced applications.

Synthesis of Dyes

In the synthesis of specialty chemicals, aniline derivatives are foundational precursors for a wide range of dyes. The specific substituents on the aniline ring play a crucial role in determining the color, stability, and binding properties of the final dye molecule. While direct use of this compound in commercial dyes is not extensively documented, its structure is relevant for creating specialized dyes. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic transitions within a chromophore, potentially shifting the absorption spectrum and thus the color. This allows for the fine-tuning of dye properties for high-performance applications such as in electronic displays or specialty coatings.

Applications in Electronics

The field of materials science for electronics often relies on organic molecules with specific electronic properties for use in semiconductors, insulators, and other components. cas.org Fluorinated compounds are of particular interest due to their stability and tunable electronic characteristics. Aniline derivatives are explored as components in conductive polymers and as precursors for other electroactive materials. nih.gov The trifluoromethoxy group in this compound can modify the electron density of the aromatic ring, influencing the conductivity and energy levels of polymers derived from it. This makes it a compound of interest for research into new materials for organic electronics, where stability and performance are critical.

Environmental Chemistry and Fate of Fluorinated Anilines

Environmental Considerations of Halogenated Compounds

The introduction of halogen atoms, particularly fluorine, into organic molecules like aniline (B41778) dramatically alters their chemical and physical properties, leading to significant environmental considerations. Organofluorine compounds, including fluorinated anilines, are noted for their stability and persistence in the environment, largely due to the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. acs.orgnih.govnumberanalytics.com

This inherent stability means that compounds such as n-Methyl-4-(trifluoromethoxy)aniline are not easily broken down by natural processes, which can lead to their accumulation in soil, water, and air. numberanalytics.com The persistence of fluorinated substances raises concerns about long-term environmental harm and the potential for bioaccumulation in food chains. nih.govnih.gov Many fluorinated compounds are known to be persistent organic pollutants (POPs), and while the specific mobility of this compound is not extensively documented, related compounds are known to be mobile in the environment. fishersci.com The widespread use of fluorinated compounds in pharmaceuticals and agrochemicals has led to their detection in surface waters and biological samples, underscoring the importance of understanding their environmental fate. nih.gov

Furthermore, the toxicity of halogenated anilines to aquatic organisms is a significant concern. wikipedia.orgnih.govresearchgate.net For instance, related compounds like 4-(trifluoromethyl)aniline (B29031) are classified as very toxic to aquatic life with long-lasting effects. This suggests that the release of this compound into aquatic ecosystems could pose a risk to various organisms. fishersci.ie

Table 1: Key Environmental Considerations for Organofluorine Compounds

| Consideration | Description | Relevance to this compound |

| Persistence | The strong C-F bond imparts high chemical and thermal stability, leading to slow degradation in the environment. numberanalytics.com | The trifluoromethoxy group (-OCF3) is expected to make the molecule resistant to degradation. |

| Bioaccumulation | Persistent compounds can accumulate in the tissues of living organisms, with concentrations increasing up the food chain. nih.gov | High persistence increases the potential for bioaccumulation in ecosystems. |

| Aquatic Toxicity | Many fluorinated anilines exhibit toxicity to fish, algae, and other aquatic life, potentially disrupting ecosystems. wikipedia.orgresearchgate.net | By analogy to similar compounds, it is likely to be toxic to aquatic organisms. |

| Transformation Products | Degradation, when it occurs, can lead to the formation of other persistent and potentially toxic substances, such as trifluoroacetic acid (TFA). unep.org | The metabolic stability of the -OCF3 group may limit the formation of TFA, but other persistent metabolites are possible. nih.gov |

Transformation Products and Degradation Pathways

The degradation of fluorinated anilines in the environment can occur through biotic (microbial) and abiotic (e.g., photolysis) pathways, though these processes are often slow. numberanalytics.com The specific transformation products of this compound have not been detailed in environmental studies, but plausible pathways can be inferred from metabolic studies of closely related compounds.

Research on the aerobic degradation of N-Methyl-4-nitroaniline by Pseudomonas species has shown that the initial step is N-demethylation, which removes the methyl group from the amine to form 4-nitroaniline (B120555) and formaldehyde. researchgate.net Applying this precedent, the primary degradation step for this compound would likely be its conversion to 4-(trifluoromethoxy)aniline (B150132).

Further transformation can be predicted based on metabolic studies of 4-(trifluoromethoxy)aniline in rats. This research revealed that the trifluoromethoxy group is remarkably stable, with no evidence of O-detrifluoromethylation (cleavage of the -OCF3 group). nih.gov Instead, the primary metabolic pathway involves hydroxylation of the aromatic ring, followed by conjugation with sulfate. nih.gov This suggests that in an environmental context, microbial degradation would likely proceed through ring-opening of the hydroxylated intermediate rather than cleavage of the C-F bonds.

Abiotic degradation through photolysis (breakdown by light) is another potential pathway. numberanalytics.com While some fluorinated aromatics can be broken down by ultraviolet light, the stability of the trifluoromethoxy group suggests it would likely remain intact during initial photodegradation steps. nih.gov

Table 2: Plausible Degradation Pathway and Transformation Products of this compound

| Step | Proposed Reaction | Intermediate/Product | Rationale/Evidence |

| 1. N-Demethylation | Biotic (microbial) removal of the N-methyl group. | 4-(Trifluoromethoxy)aniline | Based on the observed primary degradation step of N-Methyl-4-nitroaniline. researchgate.net |

| 2. Ring Hydroxylation | Biotic (microbial) addition of a hydroxyl (-OH) group to the aromatic ring. | Hydroxylated 4-(trifluoromethoxy)aniline | A common pathway for aromatic compound degradation and observed as a major metabolic step for 4-(trifluoromethoxy)aniline. nih.gov |

| 3. Conjugation/Ring Cleavage | Further biotic transformation, such as sulfation or cleavage of the aromatic ring. | Sulfated conjugates; smaller organic molecules | Sulfation is a major metabolic route in mammals. nih.gov Ring cleavage is the ultimate step in the mineralization of aromatic compounds by microbes. |

Sustainable Chemistry and Green Alternatives in Synthesis

The industrial synthesis of fluorinated anilines, including 4-(trifluoromethoxy)aniline, has traditionally relied on methods that present environmental challenges. guidechem.com These often involve multi-step processes with harsh reaction conditions, such as high pressure, and the use of hazardous reagents that generate significant waste. guidechem.com For example, common methods include the chemical reduction of trifluoromethoxynitrobenzene or high-pressure ammonolysis of trifluoromethoxychlorobenzene. guidechem.com

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic routes. The goal is to reduce energy consumption, minimize waste, and avoid the use of toxic solvents and catalysts.

One promising approach is the development of novel catalytic systems. For instance, a method for synthesizing 4-(trifluoromethoxy)aniline has been proposed using sodium ferrate and sodium amide in dimethyl sulfoxide (B87167) (DMSO), which reports high yields and fewer steps than traditional routes. guidechem.com Another sustainable strategy for aniline synthesis involves the direct amination of benzene (B151609) derivatives. A process using hydroxylamine (B1172632) trifluoroacetate, catalyzed by vanadium compounds, has been shown to be highly efficient and avoids the formation of salt byproducts like ammonium (B1175870) chloride, allowing for the reuse of trifluoroacetic acid. nih.govresearchgate.net

Furthermore, "hydrogen borrowing" or "hydrogen autotransfer" catalysis represents a highly atom-economical method for amine synthesis from alcohols, producing only water as a byproduct. mdpi.com While not yet specifically applied to trifluoromethoxybenzene derivatives, this methodology offers a promising green route for the synthesis of various amines and is an active area of research for creating more sustainable chemical processes. mdpi.comrsc.org

Table 3: Comparison of Synthesis Methods for Fluorinated Anilines

| Synthesis Approach | Description | Environmental/Sustainability Considerations |

| Traditional Methods | Multi-step processes like nitrobenzene (B124822) reduction or high-pressure ammonolysis. guidechem.com | High energy consumption; use of hazardous reagents; significant waste generation; harsh reaction conditions. |

| Improved Catalytic Methods | Use of novel catalysts like sodium ferrate or vanadium compounds for direct amination. guidechem.comnih.gov | Higher yields; fewer reaction steps; potential for catalyst and solvent recycling; reduction of salt byproducts. |

| Hydrogen Borrowing Catalysis | Amination of alcohols where the alcohol's own hydrogen is used for the reduction step. mdpi.com | Highly atom-economical; water is the only byproduct; avoids stoichiometric reagents; represents a key green chemistry approach. |

Q & A

Q. What are the preferred synthetic routes for n-Methyl-4-(trifluoromethoxy)aniline, and how are reaction conditions optimized?

The compound is synthesized via selective mono-N-methylation of 4-(trifluoromethoxy)aniline using methanol as the methylating agent over heterogeneous nickel catalysts. Key parameters include:

- Catalyst : Nickel-based catalysts under hydrogen atmosphere.

- Temperature : Typically 100–120°C for 12–24 hours.

- Yield : Up to 88% with high selectivity, confirmed by GC-MS and H NMR (δ 2.75 ppm for N–CH) .

- Purification : Column chromatography or distillation under reduced pressure.

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (Ni) | 10 wt% loading | 88 |

| Reaction Time | 24 hours | 85 |

| Methanol Equivalents | 2.0 | 90 |

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

The trifluoromethoxy (-OCF) group is a strong para-directing substituent due to its electron-withdrawing nature via inductive effects. For example:

- In nitration reactions of N-acetyl-4-(trifluoromethoxy)aniline, substitution occurs meta to the nitrogen function (ortho to -OCF) .

- This contrasts with weaker para-directors like -NHCOCH, where competing meta substitution may occur.

Q. What spectroscopic methods are critical for characterizing this compound?

- H NMR : Distinct singlet at δ 2.75 ppm (N–CH) and aromatic protons at δ 6.59–7.00 ppm .

- GC-MS : Molecular ion peak at m/z 191 [M] .

- Elemental Analysis : Confirms C (50.27%), H (3.16%), N (7.33%) .

Advanced Research Questions

Q. How do contradictory data on nitration regioselectivity arise in trifluoromethoxy-substituted anilines?

Discrepancies stem from competing electronic effects:

- Para-directing dominance : -OCF directs nitration to the para position relative to itself.

- Steric hindrance : Bulky substituents (e.g., N-acetyl groups) can shift substitution to meta positions. Example: N-Acetyl-4-(trifluoromethoxy)aniline undergoes nitration at the 3-position (meta to -NHCOCH, ortho to -OCF) with >90% selectivity .

Table 2 : Regioselectivity in Nitration Reactions

| Substrate | Major Product Position | Yield (%) |

|---|---|---|

| N-Acetyl-4-(trifluoromethoxy)aniline | 3-position | 90 |

| 4-(Trifluoromethoxy)aniline | 3-position (unprotected) | 75 |

Q. What role does this compound play in coordination chemistry or organometallic synthesis?

The compound serves as a precursor for arylarsonate ligands. For example:

- Reaction with arsenic acid yields (4-trifluoromethoxyphenyl)arsonic acid (HLOCF), used to synthesize pH-dependent polyoxomolybdate species (e.g., Mo/Mo clusters) .

- Applications include catalysis and materials science due to the stability imparted by -OCF.

Q. What analytical challenges arise in detecting trace impurities or derivatives of this compound?

- HPLC-MS : Detects impurities like 2,6-dibromo-4-(trifluoromethoxy)aniline (a riluzole impurity) at ppm levels .

- Challenges :

- Co-elution of structurally similar analogs (e.g., methyl vs. ethyl derivatives).

- Matrix effects in biological samples require solid-phase extraction (SPE) for cleanup .

Methodological Recommendations

Q. How can researchers resolve low yields in methylation reactions?

- Catalyst Optimization : Screen Ni catalysts with varying supports (e.g., AlO, SiO) to enhance activity.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- In Situ Monitoring : Employ FT-IR to track methanol consumption and adjust reaction dynamics .

Q. What safety protocols are essential for handling this compound?

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE : Nitrile gloves, fume hood, and safety goggles.

- Storage : 2–8°C in amber glass under inert atmosphere to prevent decomposition .

Data Contradictions and Validation

Q. Why do computational predictions of substituent effects sometimes conflict with experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。